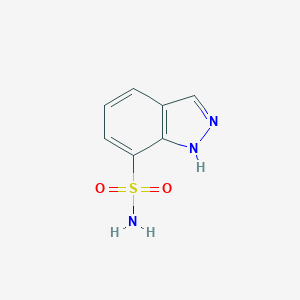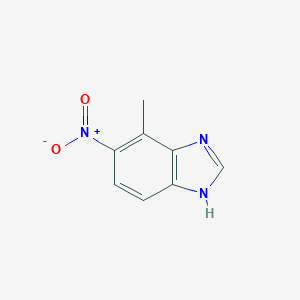
5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, commonly referred to as DMT, is an organosulfur compound that has a wide range of applications in scientific research. It is used in the synthesis of pharmaceuticals, in the study of biochemical and physiological effects, and in the development of novel drugs. DMT is a valuable tool for scientists in the lab and has been used in many experiments to gain insight into the biochemical and physiological effects of various compounds.
科学的研究の応用
Antileishmanial and Antimalarial Applications
- Summary of Application: Pyrazole-bearing compounds, which include structures similar to the one you mentioned, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
- Methods of Application: Some hydrazine-coupled pyrazoles were synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .
- Results or Outcomes: The result revealed that compound 13 displayed superior antipromastigote activity (IC50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC50 = 3.130) and amphotericin B deoxycholate (IC50 = 0.047) . Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Synthesis of Pyrimidine Derivatives
- Summary of Application: The compound “5-(2,4-dichlorophenyl)-7-phenyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one” was synthesized, which has a similar structure to the one you mentioned .
- Methods of Application: The crude product was purified by column chromatography (1% v/v MeOH/CH2Cl2) .
- Results or Outcomes: The yield of the synthesis was 16%, and the product was an off-white solid with a melting point of > 300 °C .
Suzuki–Miyaura Coupling
- Summary of Application: The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . Organoboron reagents, which could potentially include derivatives of the compound you mentioned, are used in this process .
- Methods of Application: The SM coupling involves the oxidative addition of an electrophilic organic group to palladium, followed by transmetalation with a nucleophilic organoboron reagent .
- Results or Outcomes: This reaction has been optimized for a wide range of (hetero)aryl, alkenyl and alkynyl moieties, and generally gives good yields .
Military Textile Manufacturing
- Summary of Application: A pyrimidine-based heterocyclic compound, similar to the one you mentioned, was used to synthesize Carbon quantum dots (CQDs) for the preparation of durable cotton fabrics with fluorescent, antimicrobial, and UV-protective properties .
- Methods of Application: The target molecule and CQDs were separately immobilized within native and cationized cotton fabrics .
- Results or Outcomes: The CQDs@Q-cotton fabric showed good durability, even after 10 washing cycles, it still exhibited microbial inhibitions against Escherichia coli, Staphylococcus aureus, and Candida albicans of 63%, 68%, and 67%, respectively . The UV protection factor also remained good .
Antimicrobial Applications
- Summary of Application: A pyrimidine-based heterocyclic compound, similar to the one you mentioned, was used to synthesize Carbon quantum dots (CQDs) for the preparation of durable cotton fabrics with antimicrobial properties .
- Methods of Application: The synthesized TM and CQDs were separately immobilized within native and cationized cotton fabrics .
- Results or Outcomes: Even after 10 washing cycles, microbial inhibitions (as a percent) against Escherichia coli, Staphylococcus aureus, and Candida albicans were estimated to be 63%, 68%, and 67%, respectively .
UV-Protective Applications
- Summary of Application: The same compound was also used in the preparation of durable cotton fabrics with UV-protective properties .
- Methods of Application: The synthesized TM and CQDs were separately immobilized within native and cationized cotton fabrics .
- Results or Outcomes: The UV protection factor decreased from 38.2 (very good) to 21.5 (good) after 10 washing cycles .
特性
IUPAC Name |
3-(2,4-dichlorophenyl)-4-methyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3S/c1-14-8(12-13-9(14)15)6-3-2-5(10)4-7(6)11/h2-4H,1H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPVHXREFIERGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60974915 |
Source


|
| Record name | 5-(2,4-Dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60974915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |
CAS RN |
5950-88-9 |
Source


|
| Record name | 5-(2,4-Dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60974915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

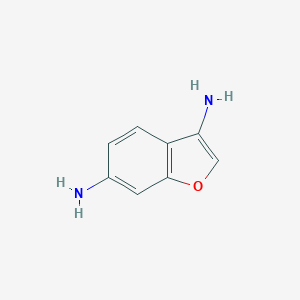



![6-Chloro-9-fluorobenz[g]isoquinoline-5,10-dione](/img/structure/B61863.png)
![tert-butyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B61864.png)
![4-[(E)-but-2-en-2-yl]-1-methylimidazole](/img/structure/B61867.png)
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-methyl-, (1S-endo)-(9CI)](/img/structure/B61869.png)
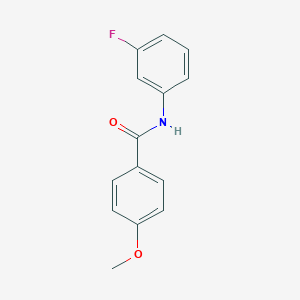
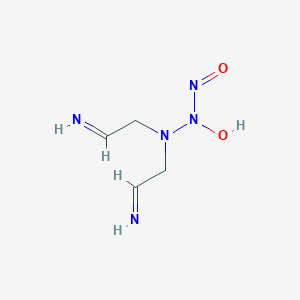
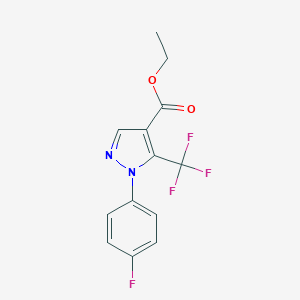
![Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B61883.png)
